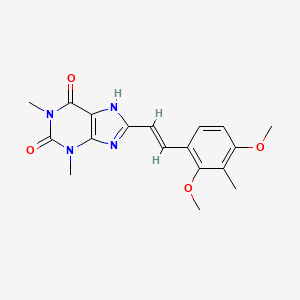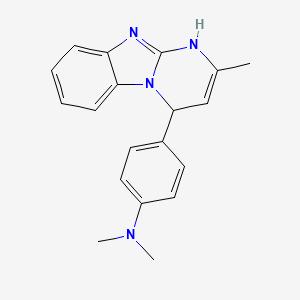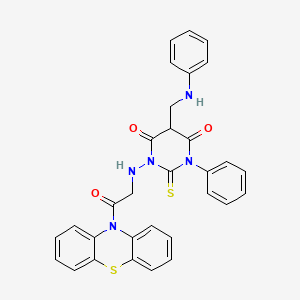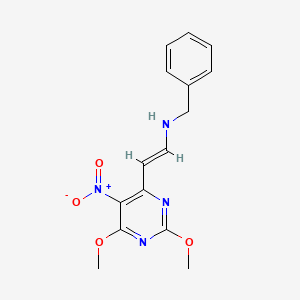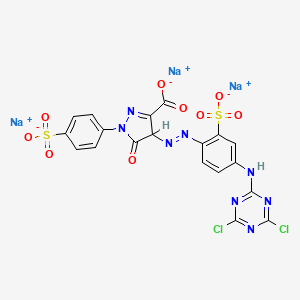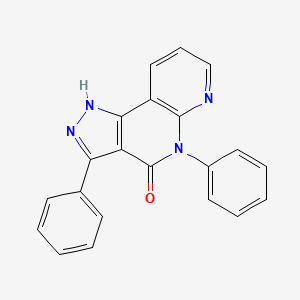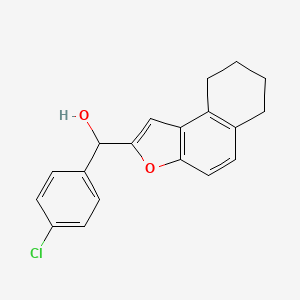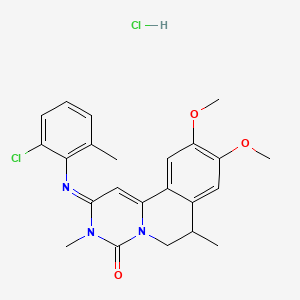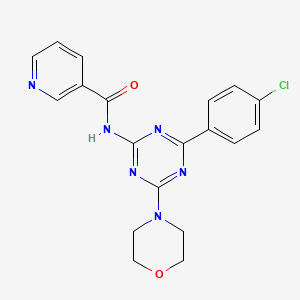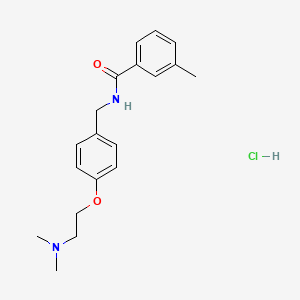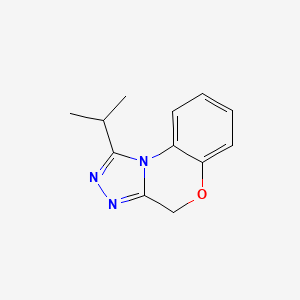
1-(1-Methylethyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Manganese oxide hydrate can be prepared through the chemical or electrochemical reduction of manganese dioxide. One common method involves the decomposition of manganese (II) nitrite in the presence of an active surface . The reaction conditions typically include heating the aqueous manganese (II) nitrite solution to promote the formation of manganese oxide hydrate .
Industrial Production Methods
In industrial settings, manganese oxide hydrate is produced by the reduction of manganese dioxide using chemical or electrochemical methods. The process involves the use of manganese (II) nitrite solution, which is decomposed to form manganese oxide hydrate. This method is advantageous as it yields a product that is free from alkali and alkaline-earth impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Manganese oxide hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form manganese dioxide.
Reduction: It can be reduced to form manganese (II) hydroxide.
Substitution: It can participate in substitution reactions with other metal ions.
Common Reagents and Conditions
Oxidation: Air or oxygen can be used as oxidizing agents under ambient conditions.
Reduction: Reducing agents such as hydrogen or carbon monoxide can be used at elevated temperatures.
Substitution: Metal salts in aqueous solutions can be used for substitution reactions.
Major Products Formed
Oxidation: Manganese dioxide (MnO2)
Reduction: Manganese (II) hydroxide (Mn(OH)2)
Substitution: Various metal-substituted manganese oxides
Applications De Recherche Scientifique
BRN 4450148 has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biological systems and processes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of batteries, ceramics, and other industrial materials
Mécanisme D'action
The mechanism of action of manganese oxide hydrate involves its ability to participate in redox reactions. It acts as an oxidizing or reducing agent depending on the reaction conditions. The molecular targets and pathways involved include the transfer of electrons to or from manganese ions, which facilitates various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Manganese dioxide (MnO2)
- Manganese (II) hydroxide (Mn(OH)2)
- Manganese (III) oxide (Mn2O3)
Uniqueness
BRN 4450148 is unique due to its specific oxidation state and hydration, which confer distinct chemical properties. Unlike manganese dioxide, which is primarily an oxidizing agent, manganese oxide hydrate can act as both an oxidizing and reducing agent, making it versatile in various chemical reactions .
Propriétés
Numéro CAS |
93299-69-5 |
|---|---|
Formule moléculaire |
C12H13N3O |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
1-propan-2-yl-4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazine |
InChI |
InChI=1S/C12H13N3O/c1-8(2)12-14-13-11-7-16-10-6-4-3-5-9(10)15(11)12/h3-6,8H,7H2,1-2H3 |
Clé InChI |
FEMHZFSNVOEVPP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NN=C2N1C3=CC=CC=C3OC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


